Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative with a molecular formula of C19H16BrClO4 and a molecular weight of 443.7 g/mol. Its structure features a benzofuran core substituted with a bromine atom at position 6, a methyl group at position 2, a methoxy group linked to a 3-chlorophenyl moiety at position 5, and a methyl ester at position 2. This compound is synthesized through halogenation and alkylation reactions, as described for analogous benzofuran derivatives . The 3-chlorophenylmethoxy group introduces steric and electronic effects that may influence its biological activity and physicochemical properties, such as lipophilicity (predicted XLogP3 ~5–6) and metabolic stability .
Properties
Molecular Formula |
C18H14BrClO4 |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H14BrClO4/c1-10-17(18(21)22-2)13-7-16(14(19)8-15(13)24-10)23-9-11-4-3-5-12(20)6-11/h3-8H,9H2,1-2H3 |
InChI Key |
KOGDEMSPZVVTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Synthesis
The benzofuran core is typically constructed via cyclization of a substituted phenolic precursor. For example, methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate serves as a common intermediate. Cyclization is achieved under acidic conditions (e.g., H₂SO₄ in acetic acid), forming the fused benzofuran ring. Key spectral data for intermediates include:
Regioselective Bromination
Bromination at position 6 is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux (8–12 h). The methyl ester and methoxy groups direct electrophilic substitution to position 6:
Conditions :
-
Reagent : NBS (1.1 equiv)
-
Catalyst : Benzoyl peroxide (0.1 equiv)
-
Solvent : CCl₄
-
Temperature : 80°C
Competing di-bromination is minimized by controlling stoichiometry. Over-bromination at position 4 is avoided by steric hindrance from the methyl group at position 2.
Etherification with 3-Chlorobenzyl Bromide
The 5-methoxy group is functionalized via Williamson ether synthesis. The phenolic oxygen at position 5 reacts with 3-chlorobenzyl bromide in the presence of K₂CO₃:
Conditions :
Mechanistic Insight :
The reaction proceeds through an SN2 mechanism, with deprotonation of the phenol facilitating nucleophilic attack on 3-chlorobenzyl bromide.
Optimization of Reaction Conditions
Solvent Effects on Etherification
Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to acetone or THF. DMF achieves optimal solubility of both the phenolic substrate and 3-chlorobenzyl bromide.
Temperature and Catalysis
Purification Strategies
-
Column Chromatography : Silica gel with chloroform/ethyl acetate (9:1) resolves brominated intermediates.
-
Crystallization : Ethanol or methanol recrystallization yields high-purity product (≥98%).
Structural Characterization
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray diffraction confirms the planar benzofuran core and substituent orientations. The methyl ester adopts a coplanar conformation with the benzofuran ring, minimizing steric strain.
Challenges and Solutions
Regioselectivity in Bromination
The methyl group at position 2 electronically deactivates position 4, favoring bromination at position 6. Steric effects further prevent substitution at position 4.
Competing Etherification Side Reactions
Trace moisture leads to hydrolysis of 3-chlorobenzyl bromide. Anhydrous conditions (molecular sieves) suppress this side reaction.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| NBS Bromination | 70–75 | 95 | 8–12 |
| Classical Br₂ Bromination | 50–60 | 85 | 24 |
| K₂CO₃-Mediated Etherification | 50–55 | 98 | 24 |
NBS bromination outperforms classical Br₂ methods in yield and selectivity. K₂CO₃ in DMF balances cost and efficiency for etherification.
Chemical Reactions Analysis
Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Common Synthesis Steps
- Formation of the Benzofuran Core : Initial reactions involve creating the benzofuran structure through cyclization.
- Substitution Reactions : The bromine atom can be substituted using nucleophiles, often facilitated by palladium-catalyzed cross-coupling reactions.
- Esterification : The carboxylic acid is converted into an ester using methanol under acidic or basic conditions.
Chemistry
Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various organic transformations, including:
- Substitution Reactions : The compound can undergo nucleophilic substitutions to yield derivatives with enhanced properties.
- Oxidation and Reduction : It can be oxidized to form quinones or reduced to dihydro derivatives, expanding its utility in synthetic organic chemistry .
Biology
In biological research, this compound's structural features make it suitable for studying enzyme interactions and receptor binding. Its potential as a pharmacological agent is being explored, particularly in:
- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes can provide insights into metabolic pathways.
- Receptor Binding Studies : Its binding affinity towards various receptors is being investigated for potential therapeutic applications.
Medicine
This compound exhibits promising biological activities that are being studied for the development of new pharmaceuticals:
- Anti-inflammatory Agents : Research indicates potential efficacy in reducing inflammation through modulation of inflammatory pathways.
- Anticancer Research : Case studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting it could serve as a lead compound for anticancer drug development .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
A study evaluated various benzofuran derivatives, including this compound against multiple cancer cell lines. Results indicated that structural modifications significantly influenced cytotoxic potential, highlighting the importance of optimizing chemical structures for enhanced therapeutic efficacy. -
Antimicrobial Properties
Another investigation focused on the antimicrobial effects of similar compounds. Specific substitutions were found to enhance efficacy against resistant strains of bacteria and fungi, indicating the compound's potential role in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The presence of the bromine and chlorobenzyl groups can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Table 1: Structural Features and Properties of Analogous Benzofuran Derivatives
Key Observations:
Aryl Methoxy Groups : The 3-chlorophenyl group in the target compound may confer stronger hydrophobic interactions compared to fluorophenyl or cinnamyloxy groups, as chlorine has a larger van der Waals radius than fluorine .
Ester Groups : Methyl esters (target compound, ) exhibit higher metabolic lability than ethyl esters (), which could shorten half-life in vivo.
Biological Activity
Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 399.66 g/mol. Its structure consists of a benzofuran core substituted with a bromo group and a chlorophenyl ether, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 3.25 mg/mL to 42.30 µM against Hep-2, P815, and A549 cancer cell lines .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | Hep-2 | 3.25 |
| Pyrazole Derivative B | P815 | 17.82 |
| Ethyl Derivative C | A549 | 26 |
| Benzofuran Derivative D | MCF7 | 14.31 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that related benzofuran derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0048 mg/mL to 156.47 µM against various pathogens including E. coli and C. albicans .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound E | E. coli | 0.0195 |
| Compound F | Bacillus mycoides | 0.0048 |
| Compound G | C. albicans | 0.039 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival.
- Microtubule Disruption : Similar compounds have been shown to bind to tubulin, leading to microtubule disassembly, which is crucial for cell division .
- Antimicrobial Mechanisms : The structure may interfere with bacterial cell wall synthesis or function as a DNA intercalator, thereby inhibiting bacterial replication.
Case Studies
One notable study involved the synthesis and evaluation of various benzofuran derivatives, including the target compound, which were tested against multiple cancer cell lines. The results indicated that modifications in the side groups significantly affected the cytotoxic potential, underscoring the importance of structural optimization in drug design .
Another investigation focused on the antimicrobial properties of similar compounds, revealing that specific substitutions enhanced their efficacy against resistant strains of bacteria and fungi .
Q & A
Spectroscopy :
- 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., the methyl ester at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- HRMS : Confirm molecular formula (e.g., C₁₈H₁₄BrClO₄) with <2 ppm error .
X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane) and refine using SHELXL-93. Analyze planarity of the benzofuran ring and dihedral angles between substituents .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradients) to separate intermediates and final product .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to enhance crystal purity .
- HPLC : Employ reverse-phase C18 columns for high-purity isolation, particularly for analytical-scale samples .
Advanced Research Questions
Q. How can crystallographic data refinement resolve ambiguities in molecular conformation?
- Methodological Answer :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution diffraction data.
Refinement with SHELX : Apply SHELXL-97 for structure solution and refinement. Use AFIX commands to model hydrogen atoms (riding model) and anisotropic displacement parameters for heavy atoms (Br, Cl) .
Validation Tools : Check for steric clashes, bond-length outliers, and R-factor convergence (e.g., R1 < 0.05). Analyze halogen bonding (Br⋯O interactions) and π-stacking distances (3.4–3.9 Å) to confirm packing stability .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- Methodological Answer :
- Halogen Bonding : Bromine at position 6 forms Br⋯O interactions with sulfonyl or ester oxygens (3.3–3.4 Å), contributing to dimer formation .
- π-π Stacking : Benzofuran and 3-chlorophenyl rings exhibit face-to-edge interactions (slippage ~1.8 Å) with centroid distances of 3.8–3.9 Å .
- C–H⋯O Hydrogen Bonds : Methoxy and ester groups participate in weak H-bonds (2.5–2.7 Å), stabilizing supramolecular chains .
Q. How can computational methods predict physicochemical properties relevant to drug discovery?
- Methodological Answer :
Collision Cross-Section (CCS) : Use ion mobility-mass spectrometry (IM-MS) to predict CCS values, correlating with molecular shape and solubility .
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity and guide SAR studies .
Q. How should researchers resolve contradictions in spectral or crystallographic data?
- Methodological Answer :
- Cross-Validation : Compare NMR data with analogous compounds (e.g., methyl 5-methoxy derivatives) to confirm substituent effects .
- Twinned Data Analysis : For ambiguous crystallographic results, use SHELXL's TWIN command to model twinning fractions and refine occupancy .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening in flexible substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
